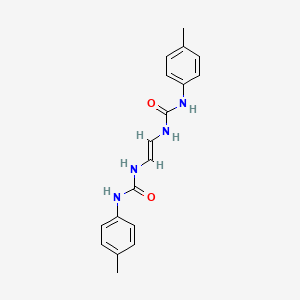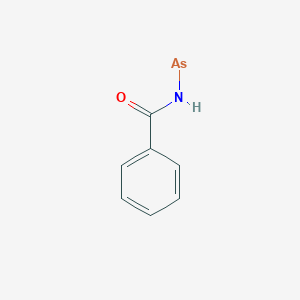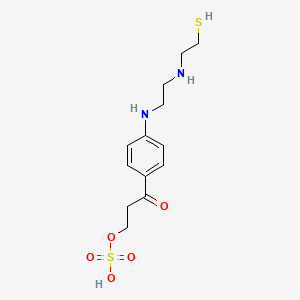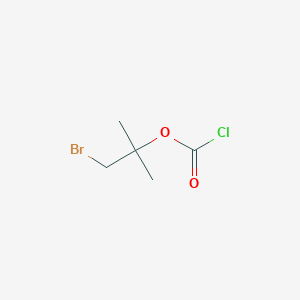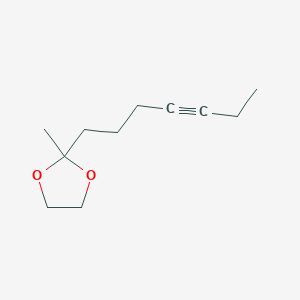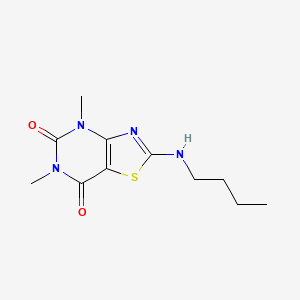
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antifungal, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- typically involves multi-step reactions. One common method includes the condensation of 3-acetylindole, methyl 2-aminobenzoate, and thioglycolic acid, leading to the formation of a substituted 1,3-thiazolidin-4-one intermediate . This intermediate undergoes further cyclization and elimination reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the butylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- involves its interaction with specific molecular targets. For instance, it acts as a topoisomerase I inhibitor by stabilizing the topoisomerase I/DNA complex, leading to DNA damage and inhibition of cancer cell proliferation . Additionally, it may inhibit phosphatidylinositol 3-kinase, affecting various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolo(4,5-d)pyrimidine-5-thione: Exhibits antifungal activity.
Thiazolo(5,4-b)pyridine: Known for its strong PI3Kα inhibitory activity.
Uniqueness
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(butylamino)-4,6-dimethyl- stands out due to its dual inhibitory activity against topoisomerase I and phosphatidylinositol 3-kinase, making it a promising candidate for anticancer drug development .
Properties
CAS No. |
31895-50-8 |
|---|---|
Molecular Formula |
C11H16N4O2S |
Molecular Weight |
268.34 g/mol |
IUPAC Name |
2-(butylamino)-4,6-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-4-5-6-12-10-13-8-7(18-10)9(16)15(3)11(17)14(8)2/h4-6H2,1-3H3,(H,12,13) |
InChI Key |
JJUOFQMPYZPUOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=C(S1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
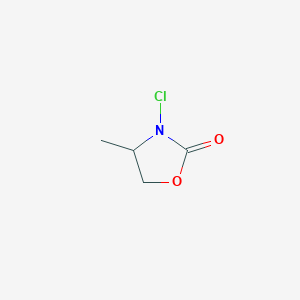
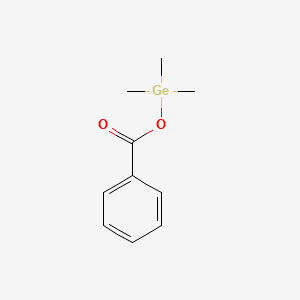
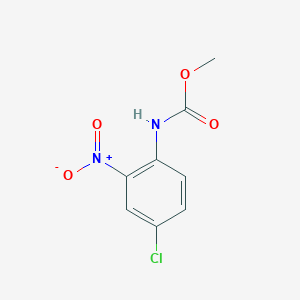
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
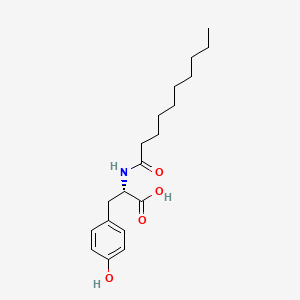
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)
